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Compound of Interest |

Compound Name: Potassium octadecanoate-2,2-D2
CAS No.: 352438-86-9
Cat. No.: B1459247
. J

Physicochemical Properties, Metabolic Stability, and
Analytical Applications[1][2]
Part 1: Executive Summary

Potassium Octadecanoate-2,2-D2 (Potassium Stearate-2,2-d2) is the potassium salt of
stearic acid, isotopically labeled with two deuterium atoms at the alpha-carbon (C2) position.[1]
[2] Beyond its utility as a high-purity internal standard for mass spectrometry, this compound
serves as a critical probe for investigating fatty acid metabolism.[2]

The substitution of hydrogen with deuterium at the C2 position introduces a Kinetic Isotope
Effect (KIE) that specifically targets the initial step of mitochondrial

-oxidation.[1][2] Because the carbon-deuterium (C-D) bond is significantly stronger than the
carbon-hydrogen (C-H) bond, the rate of enzymatic dehydrogenation is altered, allowing
researchers to decouple metabolic flux rates and identify rate-limiting steps in lipid catabolism.

[1][°]

This guide provides a comprehensive technical analysis of the compound’s properties, handling
protocols for biological assays, and its mechanistic role in drug development and lipidomics.[2]

Part 2: Chemical Identity & Structure[4]
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Compound Name: Potassium Octadecanoate-2,2-d2 Synonyms: Potassium Stearate-2,2-d2;
Octadecanoic acid-2,2-d2 potassium salt CAS Number (Salt): 352438-86-9 CAS Number
(Parent Acid): 19905-58-9 Molecular Formula:

Molecular Weight: 324.58 g/mol (Salt); ~286.49 g/mol (Free Acid) Isotopic Purity:
98 atom % D[1][2]

Structural Visualization

The following diagram illustrates the molecular structure, highlighting the critical deuterium
substitution at the alpha-carbon (C2) adjacent to the carboxylate group.[1][2]

Caption: Structural representation highlighting the C2 alpha-carbon deuteration, the site of
Acyl-CoA Dehydrogenase activity.

Part 3: Physicochemical Properties[1][3]

Understanding the physical behavior of Potassium Octadecanoate-2,2-D2 is essential for
preparing stable stock solutions and preventing experimental artifacts such as precipitation or
micellar aggregation.[2]
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Property Value/Description Technical Insight

Insoluble in cold water due to
Soluble in hot water (>50°C), the "Krafft Point" of stearates.
Ethanol, Methanol.[1] [1][2] Solutions must be heated

to clarify.

Solubility

Below this temperature, the
. solubility of the monomer
Krafft Point ~35-40 °C ) )
drops drastically, leading to

precipitation.[1]

Critical Micelle Concentration.

[1][2] Above this concentration,

the salt forms micelles.[2] For
CMC ~0.45 mM (at 50°C) _ .

monomeric delivery to cells,

use BSA conjugation (see

Protocol A).[2]

Hygroscopic; store in a

Appearance White crystalline powder
PP i P desiccator.[1][2]

At physiological pH (7.4), it
pKa (Acid) ~4.75 exists almost entirely as the

ionized carboxylate anion.[1][2]

Expert Note on Stability: The deuterium label at C2 is stable under neutral and acidic
conditions.[2] However, exchange with solvent protons can occur under strong basic conditions
(pH > 12) at elevated temperatures.[2] Avoid prolonged exposure to hot alkaline solutions to
maintain isotopic integrity.[2]

Part 4: Biological & Metabolic Implications[1][4]

The primary utility of Potassium Octadecanoate-2,2-D2 in drug discovery lies in its resistance
to the initial step of mitochondrial

-oxidation.[1]

1. The Deuterium Kinetic Isotope Effect (KIE)
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The rate-limiting step in the

-oxidation of saturated fatty acids is catalyzed by Acyl-CoA Dehydrogenase.[1][2] This enzyme
abstracts a proton (or deuteron) from the

-carbon (C2) and the
-carbon (C3) to form a trans-double bond.[1][2]

e Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-
point vibrational energy of deuterium.[2]

¢ Result: Breaking the C-D bond requires more activation energy.[2] This results in a primary
KIE (

) typically ranging from 2 to 6.[1][2]

o Application: By comparing the oxidation rate of unlabeled stearate vs. stearate-2,2-d2,
researchers can determine if the dehydrogenation step is rate-limiting in a specific disease
model or drug treatment.[1]

2. Metabolic Pathway Blockade

The following diagram illustrates how the C2-deuteration acts as a "metabolic brake."
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Figure 2: Impact of C2-Deuteration on Beta-Oxidation
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Caption: Deuterium at C2 increases the activation energy for Acyl-CoA Dehydrogenase,
significantly slowing the conversion to trans-Enoyl-CoA.[1]

Part 5: Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Stock (For Cell
Culture)

Purpose: Free fatty acids are toxic to cells and insoluble in media.[1][2] Conjugation to Fatty
Acid Free (FAF) Bovine Serum Albumin (BSA) at a molar ratio of ~4:1 to 6:1 renders them
soluble and physiologically available.[1][2]

e Reagents:

o Potassium Octadecanoate-2,2-D2.[1][2][3][4]
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o BSA, Fatty Acid Free (lyophilized powder).[2]
o 150 mM NaCl solution.[2]

e Procedure:

o Step 1 (Fatty Acid Solution): Dissolve Potassium Octadecanoate-2,2-D2 in hot water
(70°C) to create a 20 mM clear stock solution.[1][2] Note: If the solution is cloudy, the
temperature is below the Krafft point.[1]

o Step 2 (BSA Solution): Prepare a 2.4 mM BSA solution in 150 mM NacCl at 37°C. Filter
sterilize (0.22 um).

o Step 3 (Conjugation): While stirring the BSA solution at 37°C, slowly add the hot fatty acid
solution dropwise.

» Target Ratio: 5 mM Fatty Acid : 0.83 mM BSA (6:1 ratio).[1][2]
o Step 4 (Equilibration): Stir at 37°C for 30—60 minutes until optically clear.

o Step 5 (Storage): Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Internal Standard for Lipidomics (LC-MS/MS)

Purpose: Use as a surrogate to quantify endogenous stearic acid.[1][2]
e Stock Preparation:

o Dissolve 1 mg of Potassium Octadecanoate-2,2-D2 in 1 mL of Methanol/Chloroform
(2:1).

o Sample Extraction (Bligh & Dyer modified):

o Add 10 pL of Internal Standard stock to the biological sample (plasma/tissue homogenate)
before extraction.[2]

o Perform extraction (e.g., Methanol:Chloroform:Water).[2]

e Analysis:
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o Monitor the transition of the deuterated parent ion in Negative lon Mode (ESI-).[1][2]
o Parent Mass: [M-H]~ = 285.47 (D2) vs 283.47 (Unlabeled).[1][2]

o Note: Ensure the mass resolution is sufficient to distinguish the D2 peak from the M+2
isotope of natural stearate (caused by

C natural abundance).

Part 6: Safety & Handling

e Hazards: Causes skin irritation and serious eye irritation (H315, H319).[2]
 Inhalation: May cause respiratory irritation.[2][5] Handle powder in a fume hood.

» Storage: Store at room temperature or 4°C in a tightly sealed container. Hygroscopic nature
requires protection from moisture to ensure accurate weighing.[2]

Part 7: References

e Miyazawa, T, et al. (2019).[2] "Kinetic Isotope Effects in the Oxidation of Polyunsaturated
Fatty Acids.” Journal of Lipid Research.[2] (Contextual grounding on KIE in lipids).

e Small, D. M. (1986).[2] The Physical Chemistry of Lipids: From Alkanes to Phospholipids.
Plenum Press.[2] (Authoritative source on Krafft points and fatty acid solubility).

e PubChem. (2023).[1][2] Potassium Stearate Compound Summary. National Library of
Medicine.[2] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Stearic acid - Wikipedia [en.wikipedia.org]
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To cite this document: BenchChem. [Technical Whitepaper: Potassium Octadecanoate-2,2-
D2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459247#potassium-octadecanoate-2-2-d2-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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